Home > Products > Screening Compounds P39067 > N-Arachidonyldopamine
N-Arachidonyldopamine - 199875-69-9

N-Arachidonyldopamine

Catalog Number: EVT-335872
CAS Number: 199875-69-9
Molecular Formula: C28H41NO3
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arachidonoyl dopamine is a fatty amide, a member of catechols, a secondary carboxamide and a N-(fatty acyl)-dopamine. It is functionally related to a dopamine and an arachidonic acid.
Source and Classification

N-Arachidonoyl dopamine is primarily synthesized in dopaminergic neurons within the brain, particularly in regions such as the hippocampus, striatum, and cerebellum. It is derived from the conjugation of arachidonic acid, a polyunsaturated fatty acid, with dopamine, a neurotransmitter crucial for various brain functions. This compound was first identified in 2000 as a potential endocannabinoid and later recognized as an endovanilloid in 2002 due to its ability to activate the TRPV1 channel .

Synthesis Analysis

The biosynthesis of N-Arachidonoyl dopamine involves two primary pathways:

Technical Parameters

  • Enzymatic Involvement: Tyrosine hydroxylase is essential for the synthesis process, highlighting the importance of dopamine availability in this pathway.
  • Reaction Conditions: The synthesis typically occurs under physiological conditions within neuronal cells, where arachidonic acid is released from membrane phospholipids.
Molecular Structure Analysis

N-Arachidonoyl dopamine has a complex molecular structure characterized by:

  • Molecular Formula: C_22H_31N_3O_2
  • Molecular Weight: Approximately 353.5 g/mol
  • Structural Features: It consists of an arachidonic acid moiety linked to a dopamine molecule via an amide bond. This structure allows it to interact effectively with cannabinoid receptors and TRPV1 channels.

Structural Data

  • 3D Configuration: The spatial arrangement of atoms in N-Arachidonoyl dopamine enables it to fit into receptor binding sites effectively, facilitating its role as an agonist.
  • Stability: The compound is known to be unstable and prone to oxidation; hence, it requires careful handling during synthesis and analysis .
Chemical Reactions Analysis

N-Arachidonoyl dopamine participates in several chemical reactions:

  1. Hydrolysis: It can be hydrolyzed by fatty acid amide hydrolase into arachidonic acid and dopamine, which can then participate in various metabolic pathways.
  2. Receptor Activation: As an agonist for cannabinoid receptors and TRPV1 channels, it induces cellular responses associated with pain modulation and inflammation.
  3. Enzymatic Interactions: The compound acts as a substrate for catechol-O-methyltransferase, influencing dopamine metabolism .

Reaction Conditions

  • The enzymatic reactions typically occur at physiological pH and temperature, reflecting conditions found in biological systems.
Mechanism of Action

N-Arachidonoyl dopamine exerts its effects primarily through interaction with cannabinoid type 1 receptors and TRPV1 channels:

  • Cannabinoid Receptor Activation: By binding to cannabinoid type 1 receptors, it modulates neurotransmitter release and influences pain perception.
  • TRPV1 Channel Activation: It activates TRPV1 channels, which are involved in nociception (the sensory perception of pain) and thermoregulation. The effective concentration for activating TRPV1 is approximately 50 nM .

Data Analysis

  • Studies have shown that N-Arachidonoyl dopamine can induce physiological responses typical of cannabinoids, such as hypothermia and analgesia in animal models .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-Arachidonoyl dopamine include:

  • Solubility: It is moderately soluble in organic solvents but poorly soluble in water due to its lipophilic nature.
  • Stability: The compound is sensitive to light and oxygen; therefore, it should be stored under inert conditions.
  • Melting Point: Specific melting point data for N-Arachidonoyl dopamine are not extensively documented due to its instability.

Relevant Data

  • The degradation pathways involve cellular uptake followed by enzymatic hydrolysis or re-esterification into membrane lipids .
Applications

N-Arachidonoyl dopamine has several scientific applications:

  1. Pain Management: Its role as an agonist for cannabinoid receptors makes it a candidate for developing analgesic therapies.
  2. Neuroinflammation Research: Studies suggest that N-Arachidonoyl dopamine may have protective effects against neuroinflammatory conditions due to its antioxidant properties .
  3. Pharmacological Studies: Its interactions with various receptors provide insights into the endocannabinoid system's functioning and potential therapeutic targets for neurological disorders.
Chemical Structure and Biosynthesis of NADA

Structural Characterization of N-Arachidonoyl Dopamine

N-Arachidonoyl dopamine (NADA) is an endogenous signaling lipid characterized by a unique hybrid structure that integrates a dopamine moiety with a polyunsaturated fatty acid chain. Its molecular formula is C₂₈H₄₁NO₃, with a molar mass of 439.63 g/mol [3] [5]. The structure consists of a hydrophilic catecholamine head (dopamine) linked via an amide bond to a hydrophobic 20-carbon chain derived from arachidonic acid. The arachidonoyl tail contains four cis-double bonds at positions 5, 8, 11, and 14, introducing significant structural flexibility and influencing membrane interactions [1] [5]. The amide bond (-CO-NH-) is critical for molecular stability and receptor recognition, while the catechol group (3,4-dihydroxyphenyl) enables redox activity and serves as a substrate for methylation by catechol-O-methyltransferase (COMT) [2] [5]. This bifunctional architecture underpins NADA's ability to engage both cannabinoid (CB1) and vanilloid (TRPV1) receptors with high affinity, positioning it as a dual endocannabinoid/endovanilloid ligand [3] [6].

Table 1: Structural Attributes of N-Arachidonoyl Dopamine (NADA)

Structural FeatureChemical DescriptionFunctional Significance
Molecular FormulaC₂₈H₄₁NO₃Determines molecular weight (439.63 g/mol) and elemental composition
Arachidonoyl Chain20-carbon chain with cis-double bonds at Δ⁵,⁸,¹¹,¹⁴Confers hydrophobicity and membrane fluidity; essential for receptor binding
Dopamine Moiety3,4-dihydroxyphenethylamineEnables redox activity; serves as substrate for COMT
Amide Bond-CO-NH- linkage between arachidonate and dopamineProvides metabolic stability and conformational flexibility
Catechol GroupOrtho-dihydroxybenzene structureMediates antioxidant properties and metal chelation

Enzymatic Pathways in NADA Synthesis: Role of Tyrosine Hydroxylase (TH) and Fatty Acid Amide Hydrolase (FAAH)

NADA biosynthesis occurs predominantly through an enzyme-mediated conjugation of arachidonic acid and dopamine, rather than via sequential metabolism of N-arachidonoyl tyrosine or phospholipid aminolysis [1] [4]. This process is anatomically restricted to dopaminergic terminals and critically dependent on tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Evidence from 6-hydroxydopamine (6-OHDA) lesioning studies demonstrates that chemical ablation of dopaminergic neurons in the rat striatum reduces NADA levels below detection limits, confirming dopamine availability as a key limiting factor [1] [4].

Fatty acid amide hydrolase (FAAH), traditionally known for its catabolic role in hydrolyzing endocannabinoids like anandamide, paradoxically participates in NADA biosynthesis. Pharmacological inhibition of FAAH with URB597 or genetic ablation in FAAH-knockout mice significantly reduces striatal NADA concentrations, indicating FAAH acts either as:

  • A conjugation catalyst directly forming the amide bond
  • A regulator of arachidonate pools via hydrolysis of anandamide (AEA) [1] [4]

Table 2: Experimental Evidence for Enzymatic Roles in NADA Biosynthesis

Experimental ApproachKey FindingInterpretation
6-OHDA dopaminergic lesions85% dopamine reduction → NADA undetectable in striatumDopamine availability is non-redundant for NADA synthesis
FAAH inhibition (URB597)Dose-dependent decrease in NADA production in vivoFAAH activity essential for biosynthesis
FAAH-knockout miceReduced basal NADA levels in striatumConfirms FAAH involvement beyond catalytic activity
In vitro conjugation assaysFAAH catalyzes NADA formation from dopamine + arachidonateDirect evidence of biosynthetic capacity
NA-tyrosine supplementationNo increase in NADA despite precursor availabilityExcludes NA-tyrosine as metabolic intermediate

Mitochondrial enzymes are implicated in a proposed biosynthetic complex where FAAH collaborates with other enzymes to facilitate conjugation. This complex likely optimizes substrate channeling, as free arachidonic acid or arachidonoyl-CoA do not serve as efficient direct precursors in vitro [1] [4]. The spatial colocalization of TH and FAAH in brain regions rich in dopaminergic innervation (e.g., striatum, hippocampus) further supports coordinated biosynthesis [2].

Dopaminergic and Arachidonic Acid Precursor Pools in NADA Biosynthesis

The compartmentalization of precursors fundamentally constrains NADA production. Dopamine must be synthesized de novo within presynaptic terminals rather than sourced from extracellular pools. This requirement is demonstrated by the inability of exogenous dopamine administration to restore NADA levels after dopaminergic lesioning, indicating strict dependence on neurotransmitter synthesized in situ via the TH-mediated pathway [1] [4].

Arachidonic acid supply involves multiple interconnected pools:

  • Phospholipid-derived arachidonate: Hydrolysis of membrane phospholipids (particularly phosphatidylcholine and phosphatidylethanolamine) by phospholipase A₂ (PLA₂) liberates arachidonic acid [7]
  • Anandamide hydrolysis: FAAH-mediated cleavage of the endocannabinoid anandamide (AEA) provides a direct arachidonate source, creating a metabolic coupling between endocannabinoid degradation and NADA synthesis [1] [4]
  • De novo biosynthesis: While theoretically possible, enzymatic conjugation assays show negligible incorporation of free arachidonic acid or arachidonoyl-CoA into NADA, suggesting preferential utilization of compartmentalized pools over circulating substrates [1]

Regional variations in precursor abundance explain the differential distribution of NADA across brain structures. The striatum and hippocampus—regions with high dopamine content and dense TRPV1 expression—contain the highest concentrations of NADA, while it is undetectable in human plasma and inconsistently detected in other brain regions [2] [5]. This anatomical specificity underscores the localized nature of NADA biosynthesis and its functional integration with dopaminergic and vanilloid signaling systems.

Degradation Pathways: COMT-Mediated Methylation and Cytochrome P450 Oxidation

NADA undergoes enzymatic inactivation through two primary pathways: catechol-O-methyltransferase (COMT)-catalyzed methylation and cytochrome P450 (CYP)-mediated oxidation, generating metabolites with distinct pharmacological profiles.

COMT-mediated methylation occurs on the catechol ring’s meta-hydroxy group, producing N-arachidonoyl-3-O-methyl dopamine (also known as N-arachidonoyl homovanillylamine). This reaction reduces TRPV1 agonist potency by approximately 10-fold while preserving CB1 affinity. COMT exhibits widespread expression in the cerebral cortex, neostriatum, and cerebellar cortex, colocalizing with regions of NADA activity [2] [5]. The methylation pathway represents a rapid inactivation mechanism analogous to dopamine metabolism, generating metabolites detectable in brain tissue and biological fluids [2].

Cytochrome P450 oxidation, particularly by CYP4F2, CYP4A11, and CYP2U1 isoforms in liver microsomes, generates ω-hydroxylated metabolites including 19-hydroxy- and 20-hydroxy-N-arachidonoyl dopamine (19-HETE-DA and 20-HETE-DA) [9]. These metabolites retain significant agonist activity at human TRPV1 receptors, with 20-HETE-DA exhibiting approximately 30% efficacy compared to NADA in calcium mobilization assays. The metabolism occurs preferentially at the terminal (ω) or penultimate (ω-1) carbons of the arachidonoyl chain, analogous to eicosanoid metabolism [9].

Table 3: Major Enzymatic Degradation Pathways of NADA

Degradation PathwayEnzyme(s)Primary Metabolite(s)Biological Activity
Catechol methylationCOMTN-arachidonoyl-3-O-methyl dopamineReduced TRPV1 potency; preserved CB1 activity
ω-hydroxylationCYP4F2, CYP4A11, CYP2U119-HETE-DA, 20-HETE-DAPartial TRPV1 agonism (20-30% efficacy of NADA)
(ω-1)-hydroxylationCYP4F2, CYP4A1118-HETE-DA, 19-HETE-DAWeak or negligible activity at TRPV1/CB1
Amide hydrolysisFAAHArachidonic acid + dopamineInactive at cannabinoid/vanilloid receptors

Fatty acid amide hydrolase (FAAH) contributes to NADA clearance via hydrolytic cleavage of the amide bond, yielding dopamine and free arachidonic acid. However, NADA is hydrolyzed approximately 10-fold slower than anandamide by FAAH in vitro, suggesting it is a suboptimal substrate. This kinetic limitation may prolong NADA's half-life in vivo compared to other fatty acid amides [1] [5]. The degradation pathways collectively regulate NADA's spatiotemporal signaling, with COMT acting as the principal neural inactivator and CYP enzymes providing systemic metabolism, particularly in the liver [2] [9].

Properties

CAS Number

199875-69-9

Product Name

N-Arachidonyldopamine

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-

InChI Key

MVVPIAAVGAWJNQ-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Synonyms

arachidonyl dopamine
N-arachidonoyldopamine
NADA dopamine

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.